tert-Butyl (3R,4R)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC15788339
Molecular Formula: C14H27NO3
Molecular Weight: 257.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H27NO3 |
|---|---|
| Molecular Weight | 257.37 g/mol |
| IUPAC Name | tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(2-methylpropyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H27NO3/c1-10(2)6-11-7-15(8-12(11)9-16)13(17)18-14(3,4)5/h10-12,16H,6-9H2,1-5H3/t11-,12+/m0/s1 |
| Standard InChI Key | RPSYBBIRMPMWAM-NWDGAFQWSA-N |
| Isomeric SMILES | CC(C)C[C@H]1CN(C[C@@H]1CO)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)CC1CN(CC1CO)C(=O)OC(C)(C)C |
Introduction
tert-Butyl (3R,4R)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate is a complex organic compound belonging to the pyrrolidine class. It features a tert-butyl group, a hydroxymethyl group, and an isobutyl group attached to a pyrrolidine ring, which confers unique properties and potential biological significance. The compound has a molecular formula of C14H27NO3 and a molecular weight of approximately 257.37 g/mol, although some sources incorrectly report it as 217.26 g/mol due to confusion with a similar compound, tert-butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate .
Synthesis Methods
The synthesis of tert-Butyl (3R,4R)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate involves several steps, typically starting from appropriate pyrrolidine precursors. Common methods include reactions with di-tert-butyl dicarbonate and the use of bases like sodium methoxide to facilitate transformations.
Chemical Reactions and Applications
This compound can undergo various chemical reactions typical of pyrrolidine derivatives, such as nucleophilic substitutions and Mannich-type reactions. These reactions make it a versatile intermediate in organic synthesis, particularly in the synthesis of amino acids and pharmaceuticals.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The hydroxymethyl group can act as a nucleophile in reactions with alkyl halides or acyl chlorides. |
| Mannich-Type Reactions | Participates as a nucleophile or electrophile depending on conditions, useful for synthesizing complex amines or amino acid derivatives. |
Biological Significance and Potential Applications
While specific biological activity data for tert-Butyl (3R,4R)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate is limited, compounds in the pyrrolidine class are often studied for their pharmacological properties. They have been implicated in various biological activities, including potential roles in drug development.
Research and Future Directions
Further research is needed to fully elucidate the biological activities and therapeutic potential of this compound. Interaction studies focusing on its binding affinity with enzymes or receptors could provide insights into its mechanism of action and potential applications in medicinal chemistry.
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